molecular formula C5H4O3 B010270 3-hydroxy-2H-pyran-2-one CAS No. 496-64-0

3-hydroxy-2H-pyran-2-one

Cat. No.: B010270
CAS No.: 496-64-0
M. Wt: 112.08 g/mol
InChI Key: LIPRKYKMVQPYPG-UHFFFAOYSA-N
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Description

3-hydroxy-2H-pyran-2-one, also known as coumarin, is an organic compound with the molecular formula C5H4O3. It is a white crystalline solid that can also appear as a pale yellow to brown crystalline powder. This compound is known for its vanilla-like aroma and is soluble in ethanol, methanol, ether, and chloroform, but poorly soluble in water .

Mechanism of Action

Preparation Methods

3-hydroxy-2H-pyran-2-one can be synthesized through various methods. One common synthetic route involves the condensation reaction of malic acid and acetic anhydride under acidic conditions . Another method includes the preparation from C6 aldaric acids through a series of chemical transformations . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-hydroxy-2H-pyran-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxy and keto derivatives .

Scientific Research Applications

Introduction to 3-Hydroxy-2H-Pyran-2-One

This compound, commonly referred to as coumarin , is an organic compound with the molecular formula C5H4O3C_5H_4O_3. This compound is notable for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its unique structural features contribute to its biological activities, making it a subject of extensive research.

Basic Characteristics

  • Molecular Formula : C5H4O3C_5H_4O_3
  • Molecular Weight : 112.0835 g/mol
  • Solubility : Soluble in ethanol, methanol, ether, and chloroform; poorly soluble in water.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized for creating various organic compounds and intermediates, which are essential for developing new materials and pharmaceuticals.

The compound exhibits significant biological properties:

  • Antimicrobial Activity : It has shown effectiveness against various pathogens, including Staphylococcus aureus.
  • Antitumor Activity : In vitro studies indicate that certain derivatives can inhibit the growth of cancer cells, particularly human ovarian carcinoma cells.
Compound NameAntimicrobial ActivityAntitumor ActivitySolubility
This compoundHighHighEthanol, Methanol
4-Hydroxy-2H-pyran-2-oneModerateModerateEthanol
6-Hydroxy-2H-pyran-2-oneLowLowWater

This table illustrates that while other pyranones exhibit some activity, this compound stands out due to its potent effects .

Pharmaceutical Applications

Due to its biological properties, this compound is explored in drug development for:

  • Anticancer Drugs : Its derivatives are being investigated for their potential to treat various cancers.
  • Antifungal and Anti-inflammatory Agents : The compound's efficacy against fungal infections and inflammation is also under study .

Industrial Applications

In the fragrance industry, this compound is valued for its vanilla-like aroma. It is used in producing flavoring agents and as a fragrance component in cosmetics and toiletries .

Antimicrobial Study

A study focused on synthesizing various derivatives of coumarin revealed significant antibacterial activity against multiple pathogens, reinforcing its potential as an antimicrobial agent.

Antitumor Research

In vitro studies demonstrated that specific coumarin derivatives could inhibit the growth of human ovarian carcinoma cells at micromolar concentrations, suggesting their utility in cancer therapy .

Comparison with Similar Compounds

3-hydroxy-2H-pyran-2-one is similar to other compounds like 4-hydroxy-2H-pyran-2-one and 6-hydroxy-2H-pyran-2-one. it is unique due to its specific structural features and reactivity. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Biological Activity

3-Hydroxy-2H-pyran-2-one, commonly referred to as coumarin, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is a pyrone derivative characterized by a six-membered lactone ring containing a hydroxyl group at position 3. Its chemical formula is C6H6O3C_6H_6O_3, and it exhibits solubility in organic solvents such as ethanol and methanol, but poor solubility in water. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to numerous derivatives with enhanced biological activities.

Antimicrobial Properties

Research has demonstrated that this compound derivatives exhibit considerable antimicrobial activity. For instance, derivatives with substituents at C-2 and C-6 showed significant effectiveness against gram-positive bacteria. One specific derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus and 0.75 µg/mL against Streptococcus species .

Antiviral Activity

The antiviral potential of coumarin compounds has been explored in various studies. For example, coumarin derivatives have shown efficacy against influenza viruses by modulating host immune responses . They act by inhibiting viral replication and enhancing the host's antiviral defenses through the activation of interferon pathways .

Antitumor Effects

Numerous studies have highlighted the antitumor properties of this compound. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of protein kinases and caspases involved in cell survival pathways. Specifically, they have been shown to decrease Bcl-xL and Bcl-2 protein levels while increasing Bax protein levels, leading to cell cycle arrest in cancer cell lines such as ovarian cancer .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : Coumarins inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress that can trigger apoptosis in tumor cells .
  • Cell Cycle Modulation : By affecting the expression of proteins involved in the cell cycle, coumarins can halt the proliferation of cancer cells at critical checkpoints .

Case Studies

  • Antimicrobial Study : A study focused on the synthesis of various 6-hydroxy-2H-pyran-3(6H)-one derivatives revealed their significant antibacterial activity against Staphylococcus aureus and other pathogens, underscoring their potential as antimicrobial agents .
  • Antitumor Research : In vitro studies demonstrated that specific coumarin derivatives could inhibit the growth of human ovarian carcinoma cells at micromolar concentrations, suggesting their utility in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntitumor ActivitySolubility
This compoundHighHighEthanol, Methanol
4-Hydroxy-2H-pyran-2-oneModerateModerateEthanol
6-Hydroxy-2H-pyran-2-oneLowLowWater

The comparative analysis shows that while all compounds exhibit some level of biological activity, this compound stands out due to its potent antimicrobial and antitumor properties.

Properties

IUPAC Name

3-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRKYKMVQPYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197924
Record name 2H-Pyran-4-one, 3-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

496-64-0
Record name 3-Hydroxy-2-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-64-0
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Record name 3-Hydroxypyrone
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Record name 2H-Pyran-4-one, 3-hydroxy-
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Record name 3-hydroxy-2H-pyran-2-one
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Record name 3-HYDROXYPYRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBW7DM4PJL
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Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92 °C
Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 3-hydroxy-2H-pyran-2-one from C6 aldaric acids?

A1: This research presents a novel approach to synthesizing this compound, a valuable chemical building block, from renewable resources. C6 aldaric acids, derived from biomass, offer a sustainable alternative to traditional petroleum-based precursors. This method utilizes readily available starting materials and proceeds through a straightforward synthetic pathway, potentially leading to a more environmentally friendly and cost-effective production of this compound [].

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